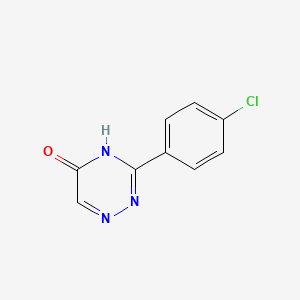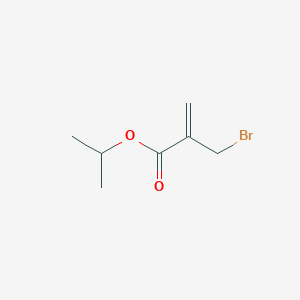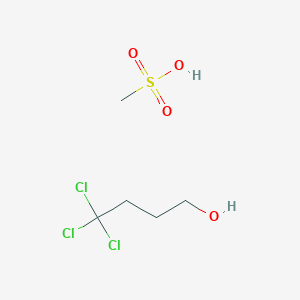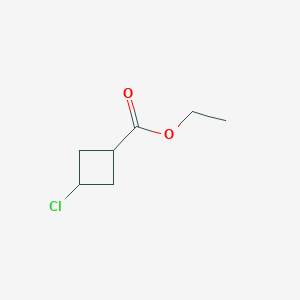
S-(1-Cyanopropan-2-yl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Cyanopropan-2-yl) ethanethioate is a chemical compound with the molecular formula C6H9NOS It is known for its unique structure, which includes a cyano group (–CN) and a thioester group (–COS)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Cyanopropan-2-yl) ethanethioate typically involves the reaction of ethanethiol with a suitable cyano-containing precursor under controlled conditions. One common method is the reaction of ethanethiol with 2-bromopropanenitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired thioester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-(1-Cyanopropan-2-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The thioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thioesters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(1-Cyanopropan-2-yl) ethanethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-(1-Cyanopropan-2-yl) ethanethioate involves its reactivity with various nucleophiles and electrophiles. The cyano group can participate in nucleophilic addition reactions, while the thioester group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which activates the thioester for nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(1-Cyanopropan-2-yl) ethanethioate: Unique due to the presence of both cyano and thioester groups.
S-(1-Cyanopropan-2-yl) ethanethioamide: Similar structure but with an amide group instead of a thioester.
S-(1-Cyanopropan-2-yl) ethanethioether: Contains an ether group instead of a thioester.
Uniqueness
This compound is unique due to its dual functional groups, which provide a versatile platform for various chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
189279-02-5 |
|---|---|
Molekularformel |
C6H9NOS |
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
S-(1-cyanopropan-2-yl) ethanethioate |
InChI |
InChI=1S/C6H9NOS/c1-5(3-4-7)9-6(2)8/h5H,3H2,1-2H3 |
InChI-Schlüssel |
SYDXMDYTGGISDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#N)SC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)


![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)


![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)


